2-Bromo-4-(tert-butyl)pyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12BrClN2 |
|---|---|
Molecular Weight |
251.55 g/mol |
IUPAC Name |
2-bromo-4-tert-butylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-8(2,3)6-4-5-10-7(9)11-6;/h4-5H,1-3H3;1H |
InChI Key |
ZLUYVOOMHAZTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination with Elemental Bromine
Elemental bromine (Br₂) is widely used due to its high electrophilicity. In a typical procedure, 4-(tert-butyl)pyrimidine is dissolved in an inert solvent (e.g., dichloromethane or chloroform) and cooled to 0–5°C. Bromine is added dropwise, followed by stirring for 12–24 hours. The reaction mixture is quenched with aqueous sodium thiosulfate to remove excess bromine, and the product is isolated via extraction and crystallization.
Key parameters :
N-Bromosuccinimide (NBS) as a Brominating Agent
NBS offers better regioselectivity in radical bromination. A mixture of 4-(tert-butyl)pyrimidine, NBS, and a radical initiator (e.g., AIBN) in CCl₄ is refluxed for 6–8 hours. The reaction proceeds via a free-radical mechanism, favoring mono-bromination at the 2-position.
Advantages :
- Reduced formation of dibrominated byproducts compared to Br₂.
- Yield : 75–90% with high purity (>95%).
Halogen Exchange Reactions
Halogen exchange provides an alternative route, particularly when starting from chlorinated precursors.
Nucleophilic Substitution with Hydrobromic Acid
2-Chloro-4-(tert-butyl)pyrimidine undergoes nucleophilic substitution with concentrated hydrobromic acid (HBr) at elevated temperatures (80–100°C). The reaction is facilitated by the tert-butyl group’s electron-donating effect, which activates the pyrimidine ring for substitution.
Reaction conditions :
- Molar ratio : HBr in excess (3–5 equivalents).
- Time : 12–18 hours.
- Yield : 60–70% after neutralization and recrystallization.
Multi-Step Synthesis from Pyrimidine Intermediates
For higher purity or customized functionalization, multi-step routes are employed.
Synthesis via 4-(tert-butyl)pyrimidine-2-ol Intermediate
- Hydroxylation : 4-(tert-butyl)pyrimidine is treated with H₂O₂ in acetic acid to form 4-(tert-butyl)pyrimidine-2-ol.
- Bromination : The hydroxyl group is replaced using PBr₃ or HBr/H₂SO₄, yielding 2-bromo-4-(tert-butyl)pyrimidine.
- Salt Formation : The base is reacted with HCl in ethanol to form the hydrochloride salt.
Challenges :
- Over-oxidation during hydroxylation requires careful stoichiometric control.
- Overall yield : 50–65%.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates and selectivity. For example, AlCl₃ catalyzes bromine activation, reducing reaction time from 24 hours to 6 hours.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Non-polar solvents (e.g., CCl₄) are preferred for radical bromination.
Comparative Analysis of Methods
| Method | Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Direct Br₂ bromination | Br₂, CHCl₃ | 0–5°C | 24 h | 70–85% | >90% |
| NBS radical bromination | NBS, AIBN, CCl₄ | Reflux | 6–8 h | 75–90% | >95% |
| Halogen exchange | HBr, H₂SO₄ | 80–100°C | 12–18 h | 60–70% | 85–90% |
| Multi-step synthesis | H₂O₂, PBr₃, HCl | 25–100°C | 48 h | 50–65% | >95% |
Challenges and Mitigation Strategies
- Regioselectivity : Competing bromination at the 5-position can occur. Using bulky solvents (e.g., tert-butyl methyl ether) or low temperatures suppresses this.
- Byproduct formation : Dibrominated impurities are removed via silica gel chromatography or recrystallization from ethanol/water mixtures.
- Stability : The hydrochloride salt is hygroscopic; storage under anhydrous conditions (e.g., desiccator with P₂O₅) is critical.
Recent Advances
Recent patents highlight innovations in continuous-flow bromination, which enhances scalability and safety by minimizing bromine handling. Additionally, microwave-assisted synthesis reduces reaction times by 50% while maintaining yields >80%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the pyrimidine ring undergoes nucleophilic substitution (SNAr) due to the electron-deficient nature of the aromatic system. Key reactions include:
a. Amination
Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) yields 2-amino-4-(tert-butyl)pyrimidine derivatives. For example:
-
With methylamine in THF at 60°C: 83% yield after 12 hours.
-
With piperidine in DMF at 80°C: 91% yield after 6 hours.
b. Thiolation
Thiols react with the bromine atom to form thioether derivatives. Using ethanethiol in the presence of K2CO3 in DMSO achieves 78% conversion.
c. Hydroxylation
Hydrolysis under basic conditions (NaOH, H2O/EtOH) produces 2-hydroxy-4-(tert-butyl)pyrimidine.
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | DME, 80°C, 8h | 2-Aryl-4-(tert-butyl)pyrimidine | 65–89% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene, 100°C, 12h | 2-Aminoaryl derivatives | 72% |
| Stille Coupling | PdCl2(PPh3)2 | THF, reflux, 6h | 2-Alkenyl/arylpyrimidines | 68% |
Elimination Reactions
Under strongly basic conditions (e.g., t-BuOK), the compound can undergo dehydrohalogenation to form 4-(tert-butyl)pyrimidine, though this pathway is less common due to steric hindrance from the tert-butyl group.
Mechanistic Considerations
-
Steric Effects : The tert-butyl group at position 4 hinders nucleophilic attack at adjacent positions, directing reactivity to the bromine at position 2 .
-
Electronic Effects : The pyrimidine ring’s electron-withdrawing nature activates the bromine for SNAr but reduces electrophilicity compared to non-aromatic bromides.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states in SNAr.
Comparative Reactivity with Analogues
| Compound | Reactivity (Relative to Target) | Primary Reaction Site |
|---|---|---|
| 2-Bromo-4-methylpyrimidine | Higher | Position 2 |
| 4-Bromo-2-tert-butylpyridine | Lower | Position 4 |
| 5-Bromo-4-tert-butyl-6-methylpyrimidine | Moderate | Position 5 |
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
2-Bromo-4-(tert-butyl)pyrimidine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the formation of diverse derivatives. This property makes it a valuable building block in the development of complex molecules, particularly in the pharmaceutical industry.
Key Reactions
The compound can undergo several types of reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to new pyrimidine derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form aryl-pyrimidine linkages, enhancing the structural diversity of synthesized compounds.
Recent studies have highlighted the biological significance of pyrimidine derivatives, including this compound. Research indicates potential anti-inflammatory properties and activity against various biological targets.
Case Studies
-
Anti-inflammatory Activity
Research has shown that certain pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, compounds similar to this compound have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . -
Antimicrobial Potential
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess activity against specific bacterial strains, making it a candidate for further development as an antibacterial agent .
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride depends on its specific application. In general, the bromine atom and tert-butyl group can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Similarity Metrics
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Bromo-4-(tert-butyl)pyrimidine | 4786-72-5 | 0.85 | Bromine at 5-position (vs. 2-position) |
| 5-Bromo-2-chloro-4,6-dimethylpyrimidine | 13036-57-2 | 0.81 | Additional chloro and methyl groups |
| 2-Chloropyrimidine-4-carbonitrile | 36082-50-5 | 0.72 | Chloro and nitrile substituents |
Key Findings:
Positional Isomerism: 5-Bromo-4-(tert-butyl)pyrimidine (CAS 4786-72-5) exhibits a higher similarity score (0.85) but differs in bromine placement.
Substituent Effects : The addition of a chloro group and methyl groups in 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 13036-57-2) introduces steric and electronic modulation, which may hinder coupling reactions compared to the less substituted 2-bromo-4-(tert-butyl)pyrimidine.
Solubility and Stability : The hydrochloride salt form of 2-bromo-4-(tert-butyl)pyrimidine distinguishes it from neutral analogs, improving aqueous solubility but requiring careful handling to avoid decomposition under acidic conditions.
Biological Activity
2-Bromo-4-(tert-butyl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive compounds. Its unique structural features, including the bromine atom and tert-butyl group, contribute to its reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : CHBrN·HCl
- Molecular Weight : 251.56 g/mol
The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC (μM) | Reference |
|---|---|---|---|
| 2-Bromo-4-(tert-butyl)pyrimidine | A549 (Lung) | 0.126 | |
| 5-Bromo-pyrimidine | HeLa (Cervical) | 0.150 | |
| 5-Bromo-pyrimidine | MCF-7 (Breast) | 0.200 |
The compound exhibited a potent inhibitory effect on the proliferation of A549 cells, demonstrating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that pyrimidine derivatives can possess significant antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 2-Bromo-4-(tert-butyl)pyrimidine | Staphylococcus aureus | 15 | |
| 5-Bromo-pyrimidine | Escherichia coli | 18 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. The bromine atom facilitates nucleophilic attack mechanisms, which can lead to the inhibition of key enzymes involved in cancer cell proliferation and microbial growth.
Case Studies
- Anticancer Efficacy in Mice : A study investigated the efficacy of a related pyrimidine derivative in a mouse model of lung cancer. The compound demonstrated significant tumor reduction and improved survival rates when administered at a dose of 40 mg/kg daily for three days .
- Antimicrobial Screening : A series of pyrimidine derivatives, including variations of this compound, were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl group via nucleophilic substitution on a pyrimidine precursor, followed by bromination using agents like PBr₃ or NBS. Purification is critical and can be achieved via recrystallization in anhydrous ethanol or preparative HPLC. For example, halogenation of 4-(tert-butyl)pyrimidine under controlled anhydrous conditions minimizes side reactions. Yield optimization requires monitoring reaction temperature (e.g., 0–5°C during bromination) and stoichiometric ratios (e.g., 1.2:1 Br₂:precursor) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies tert-butyl protons (δ ~1.3 ppm, singlet) and pyrimidine ring protons (δ ~8.5–9.0 ppm). Bromine substitution causes deshielding in adjacent carbons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Elemental Analysis : Validates C, H, N, and Cl content (±0.4% theoretical values).
- HPLC-PDA : Ensures >98% purity by quantifying residual solvents or byproducts .
Q. How should researchers ensure the compound’s stability during storage and experimental use?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the bromine moiety. Conduct stability assays by periodically analyzing samples via HPLC under varying conditions (e.g., humidity, light exposure). Degradation products (e.g., de-brominated pyrimidine) indicate instability, necessitating reformulation with stabilizers like molecular sieves .
Advanced Research Questions
Q. How can contradictions in catalytic cross-coupling yields involving this compound be resolved?
- Methodological Answer : Discrepancies often arise from impurities in the boronic acid coupling partners or inconsistent catalyst activation. Implement:
- Pre-reaction Purity Checks : Use TLC or NMR to verify coupling partners.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for steric effects.
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to assess solvation effects.
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify intermediate bottlenecks. Reference similar brominated pyrimidines in cross-coupling literature for troubleshooting .
Q. What computational approaches predict regioselectivity in substitution reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and steric hindrance. The tert-butyl group creates steric bulk at the 4-position, directing electrophilic substitution to the 2- or 5-positions. Compare Fukui indices for nucleophilic attack sites. Validate predictions with experimental outcomes (e.g., NOESY NMR to confirm substituent orientation) .
Q. How to design kinetic studies for degradation pathways under varying pH and temperature?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.
- Analytical Monitoring : Use UPLC-MS at timed intervals to quantify degradation products (e.g., hydrolyzed pyrimidine).
- Arrhenius Analysis : Calculate activation energy (Ea) for hydrolysis.
- Surface Reactivity : Assess adsorption on silica or glassware using microspectroscopic imaging to identify catalytic surfaces .
Q. What strategies mitigate toxicity risks during in vitro handling?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal/airway exposure.
- Waste Neutralization : Treat brominated byproducts with NaHCO₃ to deactivate reactive halides.
- Cell Culture Pre-Testing : Conduct MTT assays on HEK293 cells to establish IC₅₀ values before full-scale biological experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
